molecular formula C21H19Cl2N3O3 B2726062 N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-45-3

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2726062
CAS No.: 941903-45-3
M. Wt: 432.3
InChI Key: KXFBJSXSRVQNNV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Fluorescence Emission

  • Research has explored the structural aspects of amide-containing isoquinoline derivatives, including those related to N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. These compounds demonstrate interesting behaviors in response to different acids, forming gels or crystalline solids. They also exhibit strong fluorescence emissions, which are altered in their protonated states or when interacting with other compounds (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

  • A derivative of this compound has been studied for its potential therapeutic effects against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro and decreased viral load in infected mice, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

  • The synthesis of related quinazolinyl acetamides has been researched for their analgesic and anti-inflammatory properties. Among them, certain compounds have demonstrated potent activities, comparable to reference standards such as diclofenac sodium, indicating their potential application in pain and inflammation management (Alagarsamy et al., 2015).

Antifungal Properties

  • Studies on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The development of this series improved plasmatic stability while maintaining in vitro antifungal activity, which could be significant in treating fungal infections (Bardiot et al., 2015).

Molecular Docking and Antimicrobial Potential

  • Molecular docking studies have been conducted on similar compounds, revealing significant antimicrobial activity and potential for rational drug designing in the context of antimicrobial resistance. Such studies provide insights into the interaction of these compounds with microbial proteins and their potential as antimicrobial agents (Mehta et al., 2019).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-16-6-5-15(12-17(16)23)24-20(27)13-29-18-3-1-2-14-4-7-19(25-21(14)18)26-8-10-28-11-9-26/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBJSXSRVQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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